[1,1'-Biphenyl]-2,4,4'-triol
Description
Historical Context and Evolution of Research on Substituted Biphenyls
The journey into the world of substituted biphenyls began in the 19th century with the development of fundamental synthetic methodologies. Early efforts, such as the Wurtz-Fittig reaction, which involved the coupling of aryl halides with sodium, provided the initial glimpses into the formation of carbon-carbon bonds between aromatic rings. rsc.org The turn of the 20th century saw the advent of the Ullmann reaction, a more refined method utilizing copper to catalyze the coupling of aryl halides, which became a cornerstone for biphenyl (B1667301) synthesis for many years. rsc.org
The mid-20th century marked a significant turning point with the rise of organometallic chemistry. The development of cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, revolutionized the synthesis of substituted biphenyls, offering unprecedented control over the structure and substitution patterns of these molecules. rsc.org These advancements were not merely academic exercises; they paved the way for the industrial-scale production of biphenyl derivatives with diverse applications.
A significant chapter in the history of substituted biphenyls is intrinsically linked to polychlorinated biphenyls (PCBs). First synthesized in the late 19th century and commercially produced from the 1930s, PCBs were lauded for their chemical stability and insulating properties, finding widespread use in electrical equipment. nih.gov However, their persistence in the environment and adverse health effects led to their ban in many countries in the 1970s. nih.gov This environmental crisis spurred a new wave of research focused on the metabolism and degradation of biphenyl compounds, a field that continues to be of great importance.
The latter half of the 20th century and the early 21st century have witnessed a shift in focus towards the biological activities of substituted biphenyls. The biphenyl scaffold is now recognized as a privileged structure in medicinal chemistry, appearing in a variety of pharmaceuticals. wikipedia.org This has driven further innovation in synthetic methods to create complex and functionally diverse biphenyl derivatives. rsc.org
Significance of Trihydroxylated Biphenyl Frameworks in Contemporary Chemical Research
Trihydroxylated biphenyl frameworks are of growing interest in modern chemical research, primarily due to their roles as metabolites of more complex biphenyl compounds and their potential as biologically active agents themselves.
The metabolism of biphenyls, particularly polychlorinated biphenyls (PCBs), often involves hydroxylation steps mediated by cytochrome P450 enzymes in living organisms. acs.org These enzymatic processes can introduce one or more hydroxyl groups onto the biphenyl core, leading to the formation of hydroxylated metabolites. For instance, studies on the bacterial metabolism of dihydroxybiphenyls have shown that they can be further hydroxylated to trihydroxybiphenyls. The metabolism of 2,2'-dihydroxybiphenyl, for example, can yield 2,3,2'-trihydroxybiphenyl. nih.govresearchgate.netnih.gov Similarly, the degradation of 4-hydroxybiphenyl by certain Pseudomonas strains has been shown to produce 2,3,4'-trihydroxybiphenyl. nih.gov While these are different isomers from [1,1'-Biphenyl]-2,4,4'-triol, they demonstrate the natural occurrence of trihydroxylated biphenyl structures as metabolic intermediates.
The presence of multiple hydroxyl groups on the biphenyl framework imparts significant antioxidant properties to these molecules. mdpi.com This has led to investigations into their potential as therapeutic agents for conditions associated with oxidative stress. Furthermore, the hydroxyl groups can participate in hydrogen bonding, influencing the interaction of these molecules with biological targets such as enzymes and receptors. mdpi.com This has spurred interest in synthesizing and evaluating various hydroxylated biphenyls for a range of bioactivities, including antibacterial and anticancer effects. nih.govnih.gov For example, a series of synthetic biphenyl and dibenzofuran (B1670420) derivatives, including several tri- and tetra-hydroxylated biphenyls, have shown potent antibacterial activities against antibiotic-resistant pathogens. nih.gov
The following table provides a summary of some researched trihydroxylated biphenyls and their context:
| Compound Name | Context of Research | Key Findings |
| 2,3,2'-Trihydroxybiphenyl | Metabolite of 2,2'-dihydroxybiphenyl by Comamonas testosteroni | Formed through enzymatic dehydroxylation and subsequent hydroxylation. nih.govresearchgate.netnih.gov |
| 2,3,4'-Trihydroxybiphenyl | Metabolite of 4-hydroxybiphenyl by Pseudomonas sp. | Produced via dioxygenation to generate a 2,3-diphenolic pattern. nih.gov |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Synthetic antibacterial agent | Showed potent inhibitory activity against methicillin-resistant Staphylococcus aureus. nih.gov |
| 4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol | Synthetic antibacterial agent | Exhibited comparable inhibitory activity to ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.gov |
Current Gaps and Future Directions in this compound Investigations
Despite the rich research landscape of substituted and hydroxylated biphenyls, a striking knowledge gap exists specifically for this compound. A thorough review of the scientific literature reveals a near-complete absence of dedicated studies on this particular isomer. Basic physicochemical properties are available from chemical suppliers, but in-depth academic research into its synthesis, reactivity, and biological functions is lacking.
This scarcity of information itself highlights several key areas for future research:
Targeted Synthesis: The development of a robust and efficient synthetic route to produce this compound in high purity is a fundamental prerequisite for any further investigation. Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, could be adapted for this purpose, potentially starting from appropriately substituted benzene (B151609) derivatives. uiowa.edu
Metabolic Studies: Given that other trihydroxybiphenyls are known metabolites, it is plausible that this compound could be a metabolite of a specific biphenyl or polychlorinated biphenyl congener. Investigating the metabolism of relevant precursors in various biological systems (e.g., liver microsomes, specific bacterial strains) could uncover a natural source of this compound and provide insights into its environmental fate and toxicological relevance. nih.govpopline.org
Biological Activity Screening: Once a reliable synthetic source is established, this compound should be subjected to a broad range of biological activity screens. Based on the properties of other hydroxylated biphenyls, promising areas of investigation would include its antioxidant, antibacterial, antifungal, and anticancer activities. mdpi.comnih.govnih.gov Structure-activity relationship studies, comparing its efficacy to other trihydroxybiphenyl isomers, would be particularly valuable.
Enzymatic Interactions: The potential for this compound to interact with key enzyme systems, such as cytochrome P450s or sulfotransferases, warrants investigation. acs.orgtandfonline.com Such studies could reveal its potential to modulate the metabolism of other compounds or to have its own toxicity mediated by metabolic activation.
Material Science Applications: The polyhydroxylated nature of this biphenyl could lend itself to applications in material science, for instance, as a monomer for the synthesis of novel polymers or as a component in the design of functional materials with specific binding or electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDABMPUGYTZWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66624-11-1 | |
| Record name | 4-(4-hydroxyphenyl)benzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 1,1 Biphenyl 2,4,4 Triol
Established Synthetic Routes to [1,1'-Biphenyl]-2,4,4'-triol
The foundational methods for synthesizing the biphenyl (B1667301) core of this compound rely on classical organic reactions that have been established for over a century. These routes typically involve either the direct coupling of phenolic precursors or the construction of the biphenyl skeleton followed by the introduction or modification of functional groups to yield the desired triol.
Classical Coupling Reactions for Biphenyl Core Construction
Historically, the formation of the biaryl linkage was achieved through robust but often harsh reaction conditions. These methods, while foundational, often suffer from limitations such as high temperatures, the need for stoichiometric amounts of metal promoters, and sometimes low yields or poor regioselectivity.
One of the earliest methods for C-C bond formation is the Ullmann reaction . The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures (often exceeding 200°C) to form a symmetrical biaryl. organic-chemistry.org To synthesize an unsymmetrical biphenyl like the target compound, a modified approach would be necessary, coupling two different aryl halides, such as an appropriately substituted iodophenol and another iodinated benzene (B151609) derivative. However, this cross-coupling often results in a mixture of products, including two symmetrical homocoupling products and the desired unsymmetrical product, complicating purification.
Another classical approach is the oxidative coupling of phenols . This method involves the direct formation of the C-C bond by oxidizing phenolic precursors. wikipedia.org The reaction proceeds through the formation of phenoxyl radicals, which then couple. cnr.itnih.gov For instance, the coupling of resorcinol (B1680541) (benzene-1,3-diol) with 4-hydroxyphenol could theoretically yield the desired biphenyl skeleton, but controlling the regioselectivity is a significant challenge. The phenoxyl radicals can couple at various positions, leading to a mixture of isomers. nih.gov Vanadium-based reagents, such as vanadium tetrachloride (VCl₄), have been used to effect such couplings, but often with limited selectivity. wikipedia.org
Table 1: Comparison of Classical Coupling Reactions for Biphenyl Core Synthesis
| Reaction | Promoter/Catalyst | Typical Substrates | Key Challenges |
| Ullmann Reaction | Stoichiometric Copper (Cu) | Aryl Halides | High temperatures, product mixtures in cross-couplings, harsh conditions. organic-chemistry.orgwikipedia.org |
| Oxidative Coupling | Metal Oxidants (e.g., VCl₄, FeCl₃) | Phenols | Poor regioselectivity, formation of isomers, over-oxidation of products. wikipedia.orgnih.gov |
Regioselective Hydroxylation and Functional Group Interconversion Approaches
An alternative to constructing the hydroxylated biphenyl core in one step is to build a simpler biphenyl and then introduce the hydroxyl groups. However, direct electrophilic hydroxylation of a biphenyl scaffold with the required 2,4,4'-regioselectivity is difficult to achieve due to competing reactions at other positions.
A more viable and common strategy is functional group interconversion , particularly the cleavage of aryl methyl ethers (demethylation). This is arguably the most critical established method for obtaining polyphenolic compounds. In this approach, a more stable and easily synthesized precursor, 2,4,4'-trimethoxybiphenyl, is first constructed. The robust methoxy (B1213986) groups act as protected forms of the hydroxyl groups, allowing for a wider range of reaction conditions to be used during the biphenyl core construction.
The final and crucial step is the cleavage of these three ether linkages to reveal the target triol. Boron tribromide (BBr₃) is an exceptionally effective reagent for this purpose, capable of quantitatively cleaving aryl methyl ethers at or below room temperature. mdma.chorgsyn.org The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is particularly valuable as it often avoids the harsh, high-temperature conditions of reagents like hydriodic acid, which can cause decomposition, especially in complex molecules. orgsyn.org
The general procedure involves dissolving the methoxy-substituted biphenyl in a dry, inert solvent like dichloromethane, cooling the solution, and adding BBr₃. The reaction is typically allowed to warm to room temperature and stir overnight before being carefully quenched with water to hydrolyze the boron-oxygen intermediates and liberate the free phenols. orgsyn.org
Novel and Green Synthetic Approaches for this compound
Modern synthetic chemistry has largely moved towards catalytic methods that offer higher efficiency, milder conditions, and greater functional group tolerance compared to classical routes. These innovations are central to the contemporary synthesis of this compound, with a strong emphasis on sustainable protocols.
Catalytic Synthesis Innovations (e.g., Cross-Coupling Methods)
The most powerful and versatile method for constructing unsymmetrical biaryls today is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. google.com Its high reliability, mild conditions, and tolerance for a wide array of functional groups make it the ideal choice for synthesizing the precursor to this compound.
The most logical synthetic strategy would be to first synthesize 2,4,4'-trimethoxybiphenyl via a Suzuki coupling, followed by demethylation as described previously. This involves two key fragments:
A 2,4-dimethoxyphenylboronic acid.
A 4-bromo- or 4-iodoanisole (B42571) (4-methoxybromobenzene or 4-methoxyiodobenzene).
The coupling is performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a solvent mixture, often containing water (e.g., Toluene/Ethanol/Water).
Table 2: Representative Suzuki-Miyaura Coupling for Precursor Synthesis
| Aryl Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Product |
| 2,4-Dimethoxyphenylboronic acid | 4-Bromoanisole (B123540) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2,4,4'-Trimethoxybiphenyl |
This catalytic approach provides a direct and high-yielding route to the protected trimethoxy precursor, which can then be efficiently converted to the final triol product.
Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing the synthesis of biphenyl compounds. One approach involves the use of biocatalysis . Flavoenzyme-containing monooxygenases have been shown to perform regioselective aromatic hydroxylation. cnr.itnih.gov While a specific enzyme for the direct synthesis of this compound is not established, the engineering of enzymes like 2-hydroxybiphenyl 3-monooxygenase (HbpA) demonstrates the potential for creating biocatalysts that can hydroxylate phenolic substrates at specific positions. wikipedia.org This approach uses water as a solvent and operates under ambient conditions, representing a highly sustainable but technologically advanced alternative.
Another green strategy focuses on improving existing catalytic methods. This includes:
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption in oxidative coupling and cross-coupling reactions. cnr.it
Aqueous media: Performing Suzuki-Miyaura couplings in water or aqueous-organic mixtures reduces the reliance on volatile organic compounds (VOCs). cnr.it
Advanced catalysts: The development of highly active catalysts, including nano-palladium systems, allows for very low catalyst loadings and can eliminate the need for phosphine ligands, which are often toxic and air-sensitive. nih.gov
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound often utilizes the same core synthetic strategies, particularly the Suzuki-Miyaura coupling. The versatility of this reaction allows for a wide variety of substituents to be incorporated into either of the coupling partners.
For instance, the protected intermediate, 2,4,4'-trimethoxybiphenyl , can serve as a scaffold for further functionalization before the final deprotection step. Functional groups can be introduced onto this core using standard aromatic substitution reactions, provided they are compatible with the methoxy groups.
Alternatively, derivatives can be built by modifying the starting materials for the cross-coupling reaction. For example, using a substituted 4-bromoanisole or a more complex boronic acid allows for the direct incorporation of additional functionalities into the biphenyl product. This modular approach is highly efficient for creating a library of related compounds. Syntheses of complex biphenyls containing additional heterocyclic rings, such as triazoles, have been demonstrated, often starting from methoxy-substituted precursors that are later modified. mdpi.com This highlights the power of using a protected biphenyl intermediate as a platform for generating diverse molecular architectures.
Selective Functionalization Strategies
The three hydroxyl groups of this compound exhibit different steric and electronic environments, which allows for selective functionalization. The hydroxyl groups at the 4 and 4' positions are electronically similar to the hydroxyl group in phenol (B47542), while the hydroxyl group at the 2-position is more sterically hindered and can be involved in intramolecular interactions. mdpi.com
All three hydroxyl groups are activating, ortho-, para-directors for electrophilic aromatic substitution (EAS). chemistrysteps.commasterorganicchemistry.comyoutube.com This means that electrophilic attack will be directed to the positions ortho and para to the existing hydroxyl groups. The combined directing effects of the 2-OH and 4-OH groups on the first ring strongly activate the 3- and 5-positions for EAS. Similarly, the 4'-OH group activates the 3'- and 5'-positions on the second ring.
The relative reactivity of the hydroxyl groups towards functionalization, such as etherification or esterification, is governed by factors like acidity and steric hindrance. The 4-OH and 4'-OH groups are less sterically hindered and generally more acidic than the 2-OH group, making them more susceptible to reaction under many conditions. researchgate.net Selective protection can be achieved by carefully choosing reagents, catalysts, and reaction conditions. For example, using a bulky alkylating agent might favor reaction at the less hindered 4- and 4'-positions over the 2-position.
| Hydroxyl Position | Relative Steric Hindrance | Predicted Reactivity in Etherification/Esterification | Directing Effect in Electrophilic Aromatic Substitution (EAS) | Most Activated Positions for EAS on its Ring |
|---|---|---|---|---|
| 2-OH | High | Low | Ortho, Para-Directing | 3, 5 |
| 4-OH | Low | High | Ortho, Para-Directing | 3, 5 |
| 4'-OH | Low | High | Ortho, Para-Directing | 3', 5' |
Preparation of Chiral Derivatives and Enantiomeric Resolution Methodologies
The this compound molecule is achiral as it possesses a plane of symmetry. The generation of chiral derivatives from this scaffold can be accomplished through two primary strategies: the introduction of a stereocenter by derivatizing one of the functional groups, or the creation of axial chirality (atropisomerism) by introducing bulky substituents at the ortho positions to restrict rotation around the biphenyl C-C bond. mdpi.comstackexchange.com
Preparation of Chiral Derivatives:
Derivatization at a Hydroxyl Group: A common method to introduce a chiral center is to react one of the hydroxyl groups with an enantiomerically pure chiral reagent. For example, esterification with a chiral carboxylic acid (e.g., (S)-mandelic acid) would produce a mixture of two diastereomeric esters. libretexts.org These diastereomers have different physical properties and can be separated. Subsequent hydrolysis of the separated esters would yield the individual enantiomers of the derivatized biphenyl.
Inducing Atropisomerism: To induce axial chirality, bulky groups must be introduced at the ortho-positions (specifically, the 2' and/or 6' positions in this case) to create a high barrier to rotation around the biphenyl single bond. mdpi.com For example, a selective ortho-functionalization reaction on the second ring could introduce a large substituent, transforming the achiral triol into a racemic mixture of atropisomers.
Enantiomeric Resolution Methodologies:
Once a racemic mixture of a chiral derivative is synthesized, it must be resolved to isolate the individual enantiomers. wikipedia.org Several methodologies are commonly employed for this purpose.
Diastereomeric Salt Formation: If the chiral derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (an enantiomerically pure base or acid) to form a pair of diastereomeric salts. libretexts.orgwikipedia.org Due to their different solubilities, these salts can often be separated by fractional crystallization. The resolving agent is then removed to afford the pure enantiomers.
Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers directly. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is a common application of this method. nih.gov
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, often lipases, which catalyze a reaction (like esterification or hydrolysis) at a much higher rate for one enantiomer than for the other. nih.gov This results in a mixture of one unreacted enantiomer and a product derived from the other enantiomer, which can then be separated by conventional methods like column chromatography.
| Resolution Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility) for separation by crystallization. libretexts.orgwikipedia.org | Can be cost-effective for large-scale separations; well-established technique. | Requires a suitable functional group; success is not guaranteed and depends on crystallization behavior; can be time-consuming. wikipedia.org |
| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Widely applicable to many types of compounds; provides high enantiomeric purity; can be used for both analytical and preparative scales. | Can be expensive due to the cost of chiral columns and solvents; may have limited loading capacity for preparative work. |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for separation of the unreacted enantiomer and the product. nih.gov | High enantioselectivity; reactions often occur under mild conditions; environmentally friendly (green chemistry). | The theoretical maximum yield for a single enantiomer is 50%; requires screening for a suitable enzyme. wikipedia.org |
Elucidation of Reaction Mechanisms Involving 1,1 Biphenyl 2,4,4 Triol
Mechanistic Pathways in Functionalization Reactions of [1,1'-Biphenyl]-2,4,4'-triol
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.orgdalalinstitute.com The rate and regioselectivity of this reaction on the this compound scaffold are profoundly influenced by the activating and directing effects of the three hydroxyl (-OH) groups.
Mechanism:
Attack on the Electrophile: The π-electron system of one of the aromatic rings acts as a nucleophile, attacking an electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Formation of the Arenium Ion: This attack forms a positively charged carbocation intermediate, the arenium ion, which is stabilized by resonance, delocalizing the charge across the ring.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile, restoring aromaticity in a fast step. masterorganicchemistry.com
Directing Effects of Hydroxyl Groups: The hydroxyl group is a powerful activating group and an ortho-, para-director. aakash.ac.inlibretexts.org This is due to its strong electron-donating resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). libretexts.org The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density, particularly at the ortho and para positions. aakash.ac.in This increased nucleophilicity makes the ring more reactive towards electrophiles and stabilizes the positive charge in the arenium ion intermediate when the attack occurs at these positions.
In this compound, the two phenyl rings have different substitution patterns, leading to distinct reactivity profiles for each.
Ring A (2,4-dihydroxy substituted): This ring is highly activated. The two hydroxyl groups have a cooperative or reinforcing directing effect. libretexts.org The positions ortho and para to each hydroxyl group are strongly activated.
Ring B (4'-hydroxy substituted): This ring is also activated, with the hydroxyl group directing incoming electrophiles to the positions ortho to it (C-3' and C-5').
Substitution is expected to occur preferentially on the more activated Ring A. The combined directing effects of the 2-OH and 4-OH groups make the C-3, C-5, and C-6 positions the most probable sites for electrophilic attack. Steric hindrance may influence the final product distribution, potentially favoring substitution at the less hindered C-5 position. khanacademy.org
| Ring | Position | Activating/Deactivating Group(s) | Predicted Reactivity | Most Likely Substitution Site(s) |
|---|---|---|---|---|
| Ring A | C-3 | Ortho to 2-OH, Meta to 4-OH | Highly Activated | ✔ |
| Ring A | C-5 | Para to 2-OH, Ortho to 4-OH | Highly Activated | ✔ (Potentially favored due to less steric hindrance) |
| Ring A | C-6 | Ortho to 2-OH | Highly Activated | ✔ |
| Ring B | C-3', C-5' | Ortho to 4'-OH | Activated | (Secondary sites) |
| Ring B | C-2', C-6' | Meta to 4'-OH | Less Activated |
Oxidation and Reduction Chemistry of this compound
Radical Mediated Pathways
Phenols, and particularly polyphenols, are well-known for their antioxidant properties, which stem from their ability to undergo oxidation via radical-mediated pathways. The mechanism involves the formation of a relatively stable phenoxyl radical. scispace.com
Mechanism of Phenoxyl Radical Formation and Coupling:
Hydrogen Atom Transfer (HAT): An initiating radical (R•) or an oxidizing agent abstracts a hydrogen atom from one of the phenolic hydroxyl groups. This is often the primary mechanism of antioxidant activity.
Ar-OH + R• → Ar-O• + R-H
Formation of the Phenoxyl Radical: This step yields a phenoxyl radical (Ar-O•), where the unpaired electron is delocalized over the aromatic ring through resonance, contributing to its stability.
Radical-Radical Coupling: Two phenoxyl radicals can couple to form a new C-C or C-O bond, leading to dimerization or polymerization. researchgate.netberstructuralbioportal.org The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para, etc.) is determined by the positions of highest spin density in the resonance-stabilized radical and steric factors. researchgate.net For this compound, radicals formed on either ring could couple, leading to a variety of complex dimeric and oligomeric structures. Phenoxyl radical coupling is a key process in the biosynthesis of many natural products, such as lignans. berstructuralbioportal.orgfrontiersin.org
Electrochemical Reaction Mechanisms
The oxidation of phenols can be efficiently initiated electrochemically at an anode. The mechanism typically involves direct electron transfer from the phenol (B47542) to the electrode surface, particularly at lower potentials. nih.gov
Mechanism of Anodic Oxidation:
Direct Electron Transfer (DET): The phenol molecule diffuses to the anode surface and undergoes a one-electron transfer (1e⁻ DET) to form a radical cation. nih.govuc.pt
Ar-OH → [Ar-OH]•⁺ + e⁻
Deprotonation: The radical cation is highly acidic and rapidly loses a proton to form a neutral phenoxyl radical.
[Ar-OH]•⁺ → Ar-O• + H⁺
Coupling or Further Oxidation: The resulting phenoxyl radical can then undergo radical-radical coupling as described in the section above, leading to dimerization and the formation of passivating polymer films on the electrode surface. nih.gov Alternatively, the radical can be further oxidized at the anode to a phenoxonium cation, which is then susceptible to nucleophilic attack by water or other nucleophiles present in the electrolyte, leading to hydroxylated products. scispace.comuc.pt
The specific pathway depends on factors such as the applied potential, pH, and the structure of the phenol. scispace.comnih.gov For this compound, the presence of multiple hydroxyl groups would likely result in a low oxidation potential and a propensity for oxidative polymerization on the electrode surface.
| Step | Process | Description | Key Intermediate |
|---|---|---|---|
| 1 | Direct Electron Transfer (DET) | The phenol molecule loses an electron at the anode surface. | Radical Cation ([Ar-OH]•⁺) |
| 2 | Deprotonation | The highly acidic radical cation loses a proton. | Phenoxyl Radical (Ar-O•) |
| 3a | Radical Coupling | Two phenoxyl radicals combine to form dimers or polymers. | Dimer/Polymer |
| 3b | Further Oxidation | The phenoxyl radical is oxidized again to a cation, which reacts with nucleophiles. | Phenoxonium Cation (Ar-O⁺) |
Mechanistic Investigations of Ligand Coordination and Complex Formation with this compound
The hydroxyl groups of this compound, particularly after deprotonation to form phenolate (B1203915) anions, are excellent donor sites for coordinating with metal ions. The arrangement of the 2-OH and 4-OH groups on one ring creates a binding site similar to that of 1,3-dihydroxybenzene (resorcinol), while the 2,4-dihydroxy arrangement itself can act as a chelating moiety. The presence of a catechol-like (1,2-dihydroxybenzene) structure is a particularly strong motif for chelation. wikipedia.org While the subject compound has a 2,4-dihydroxy pattern, this arrangement can still facilitate bidentate coordination.
Coordination Mechanism:
Deprotonation: In the presence of a base or upon interaction with a metal ion, the acidic phenolic protons can be removed to form phenolate anions (Ar-O⁻). This enhances the nucleophilicity and coordinating ability of the oxygen atoms.
Chelation: The 2-OH and 4-OH groups on Ring A can act as a bidentate ligand, coordinating to a single metal center to form a stable chelate ring. This is analogous to the well-known coordination chemistry of catechol and its derivatives, which form stable complexes with a wide range of metal ions. wikipedia.orgresearchgate.net
Bridging and Polymer Formation: The 4'-hydroxyl group on Ring B is sterically accessible and can coordinate to a different metal center. This allows the this compound ligand to act as a bridging linker between two or more metal centers, potentially leading to the formation of coordination polymers or extended metal-organic frameworks. nih.gov
The specific coordination mode (e.g., monodentate, bidentate-chelating, bidentate-bridging) and the resulting geometry of the complex (e.g., octahedral, tetrahedral, square planar) will depend on the nature of the metal ion (its size, charge, and preferred coordination number), the reaction stoichiometry, and the presence of other competing ligands. bham.ac.uk Studies on related biphenyl (B1667301) diols have shown their ability to form stable complexes with various transition metals and main group elements. cdnsciencepub.comiucr.org
Theoretical and Computational Chemistry Studies of 1,1 Biphenyl 2,4,4 Triol
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. mdpi.comeurjchem.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. nih.gov For a molecule like [1,1'-Biphenyl]-2,4,4'-triol, DFT methods using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to balance computational cost and accuracy. nih.govniscpr.res.in
The electronic structure dictates the chemical reactivity and properties of a molecule. Key aspects investigated for this compound would include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. eurjchem.comdnu.dp.ua For a polyphenol like this, the HOMO is expected to be localized across the π-systems of the phenyl rings and the lone pairs of the hydroxyl oxygen atoms, making these the primary sites for electrophilic attack or oxidation.
Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov In this compound, the MEP would show significant negative potential around the electronegative oxygen atoms of the hydroxyl groups, indicating these are sites susceptible to electrophilic attack and hydrogen bond donation. niscpr.res.in
Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by studying charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. niscpr.res.in This analysis provides quantitative data on the delocalization of electron density between orbitals, offering deeper insight into the molecule's stability and reactivity.
The biphenyl (B1667301) scaffold is not rigid; rotation can occur around the central C-C single bond connecting the two phenyl rings. This rotation is governed by a delicate balance between two main factors: the steric hindrance of the ortho-substituents (and hydrogens) and the π-conjugation between the rings. roaldhoffmann.com
Steric Hindrance: The hydrogens at the ortho positions (C2', C6') on one ring and the hydroxyl group at the C2 position on the other ring create steric repulsion, which disfavors a planar (0° dihedral angle) conformation. ic.ac.uk
π-Conjugation: Maximum overlap of the π-orbitals between the two rings occurs in a planar conformation, which is electronically favorable.
For the parent biphenyl molecule, computational studies show that the ground state is a twisted conformation with a dihedral angle of approximately 40-45°. roaldhoffmann.comnih.gov The planar conformation (0°) represents a transition state, a rotational energy barrier, due to steric repulsion. A perpendicular conformation (90°) is also a transition state, as it has minimal π-conjugation. ic.ac.uk
For this compound, the presence of the hydroxyl group at the C2 position would introduce additional steric bulk, likely increasing the energy of the planar conformation. However, it also introduces the possibility of intramolecular hydrogen bonding between the C2-hydroxyl group and the C2'-hydrogen or the π-system of the other ring, which could influence the preferred dihedral angle and the shape of the energy landscape. A detailed scan of the potential energy surface by systematically rotating the central C-C bond would be necessary to identify the global energy minimum and the rotational barriers.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type | Key Interactions |
|---|---|---|---|
| 0 | ~2.0 | Transition State | Maximal π-conjugation, high steric repulsion. nih.gov |
| ~44 | 0.0 | Energy Minimum | Balance between π-conjugation and steric repulsion. nih.gov |
| 90 | ~1.6 | Transition State | Minimal π-conjugation, minimal steric repulsion. ic.ac.uk |
Molecular Dynamics Simulations for Intermolecular Interactions of this compound
While quantum calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with their environment. drexel.edu MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field, which approximates the potential energy of the system. nsf.gov
For this compound, MD simulations could be employed to:
Analyze Solvation: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can model how the solvent organizes around the solute. This would reveal the specific hydrogen bonding networks formed between the hydroxyl groups of the triol and surrounding water molecules.
Study Aggregation: At higher concentrations, MD simulations can predict whether this compound molecules tend to self-aggregate in solution. nih.gov This is driven by intermolecular forces such as hydrogen bonding between the hydroxyl groups of different molecules and π-stacking of the biphenyl rings.
Investigate Binding: MD is a crucial tool in computational drug design to simulate how a ligand like this compound might interact with a biological target, such as a protein binding site. chemrxiv.org These simulations can calculate the binding free energy, providing an estimate of the binding affinity.
Computational Modeling of Reaction Transition States and Reaction Pathways
Computational chemistry is widely used to map out the complete energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which provides insight into the reaction kinetics. mdpi.com
For this compound, a polyphenol, a key reaction pathway of interest would be its oxidation, which is central to its potential antioxidant activity. Computational modeling could be used to explore:
Hydrogen Atom Transfer (HAT): Modeling the abstraction of a hydrogen atom from one of the hydroxyl groups by a radical species. Calculations would determine the O-H bond dissociation enthalpy (BDE) for each hydroxyl group, identifying the most likely site of initial reaction.
Single Electron Transfer (SET): Modeling the transfer of an electron from the triol to an oxidant, followed by proton loss.
Dimerization Pathways: Phenols can undergo oxidative coupling to form dimers. acs.org Computational studies could elucidate the mechanism by which two this compound radicals might combine, predicting the most likely resulting structures.
Predictive Spectroscopic Simulations (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict various types of spectra with a high degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.gov Comparing these predicted shifts with experimental data can confirm the molecule's structure.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the peaks in an IR spectrum. researchgate.net Because the theoretical calculations often overestimate vibrational frequencies, the raw data is typically multiplied by a scaling factor to improve agreement with experimental results. niscpr.res.in
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.gov This data corresponds to the λ_max values and intensities of absorption bands in a UV-Vis spectrum, providing insight into the molecule's π→π* and n→π* electronic transitions. niscpr.res.in
| Spectroscopy Type | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR | C4-OH Chemical Shift (ppm) | 155.8 | 154.2 |
| IR | O-H Stretch (cm⁻¹) | 3450 (scaled) | 3420 |
| UV-Vis | λ_max (nm) | 275 | 278 |
Advanced Spectroscopic and Analytical Characterization Techniques for 1,1 Biphenyl 2,4,4 Triol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like [1,1'-Biphenyl]-2,4,4'-triol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) techniques are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations. omicsonline.org
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are powerful tools for establishing connectivity between atoms within a molecule. omicsonline.org For a molecule with the complexity of this compound, these techniques are vital for assigning the signals of each proton and carbon unambiguously.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. omicsonline.org For this compound, COSY would reveal correlations between adjacent protons on each of the phenyl rings, helping to trace the connectivity within each aromatic system. For instance, the proton at the C3 position would show a correlation with the proton at the C5 position, and the protons at C3' and C5' would show correlations to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.net It is invaluable for assigning carbon resonances based on their known proton assignments. Each protonated carbon in the this compound structure would produce a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. This is particularly crucial for connecting the different fragments of the molecule, such as the two phenyl rings. Correlations would be expected from the protons on one ring to the quaternary carbons of the other ring (C1 and C1'), confirming the biphenyl (B1667301) linkage. It also helps in assigning quaternary carbons that are not visible in an HSQC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei. omicsonline.org This is especially useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could provide insights into the rotational orientation of the two phenyl rings relative to each other by showing correlations between protons on different rings that are close in space.
Table 1: Predicted 2D NMR Correlations for this compound Chemical shifts (δ) are estimates and can vary based on solvent and experimental conditions.
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |
| 1 | - | 125-135 | - | - | - |
| 2 | - | 150-160 | - | - | - |
| 3 | 6.8-7.2 | 115-125 | 5 | 3 | 1, 2, 4, 5 |
| 4 | - | 155-165 | - | - | - |
| 5 | 6.7-7.0 | 110-120 | 3, 6 | 5 | 1, 3, 4, 6 |
| 6 | 7.0-7.4 | 120-130 | 5 | 6 | 2, 4, 1' |
| 1' | - | 130-140 | - | - | - |
| 2', 6' | 7.2-7.6 | 125-135 | 3', 5' | 2', 6' | 4', 1 |
| 3', 5' | 6.8-7.1 | 110-120 | 2', 6' | 3', 5' | 1', 4' |
| 4' | - | 150-160 | - | - | - |
Solid-State NMR Investigations
While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study the effects of crystal packing and intermolecular interactions, such as hydrogen bonding involving the three hydroxyl groups. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. Furthermore, ssNMR can determine the torsional angle between the two phenyl rings in the solid state, which is often different from the conformation in solution. researchgate.net
Mass Spectrometry for Mechanistic and Derivatization Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and investigate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. smu.ca For this compound (C₁₂H₁₀O₃), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the compound in complex mixtures or as a synthetic product. ub.edu Gas chromatography coupled with HRMS (GC-HRMS) is a particularly powerful method for the specific characterization of hydroxylated biphenyls. smu.ca
Table 2: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Monoisotopic Mass | 202.06299 Da |
| Analysis Mode | Electrospray Ionization (ESI) |
| Expected Ion (M-H)⁻ | 201.0557 Da |
| Expected Ion (M+H)⁺ | 203.0703 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern serves as a structural fingerprint. nih.gov For hydroxylated biphenyls, MS fragmentation patterns are highly dependent on the position of the hydroxyl groups. nih.gov In the analysis of this compound, a precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would provide information about the core biphenyl structure and the location of the hydroxyl groups. Common fragmentation pathways for related polyphenolic compounds involve the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O). Analyzing these fragmentation pathways is crucial for distinguishing between isomers and for studying metabolites of biphenyl compounds. acs.org
Table 3: Plausible MS/MS Fragments of this compound (Precursor Ion [M-H]⁻, m/z 201.05)
| Fragment m/z | Proposed Neutral Loss | Possible Fragment Structure |
| 183.04 | H₂O | Loss of a water molecule |
| 173.05 | CO | Loss of carbon monoxide from a phenol (B47542) ring |
| 157.06 | C₂H₂O | Loss of a ketene radical from a hydroxylated ring |
| 145.05 | 2CO | Sequential loss of two carbon monoxide molecules |
| 115.05 | C₃H₂O₂ | Ring fission and loss of a C₃H₂O₂ fragment |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about functional groups, molecular structure, and intermolecular interactions like hydrogen bonding. thermofisher.com
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. thermofisher.com The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the three hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. Other characteristic peaks would include C-O stretching vibrations (around 1200-1260 cm⁻¹) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by a molecule. thermofisher.com While O-H bonds typically produce weak Raman signals, the non-polar aromatic ring system of the biphenyl backbone gives rise to strong and sharp Raman bands. Key signals would include the C=C stretching modes of the aromatic rings and the "breathing" modes of the rings. Raman spectroscopy is particularly useful for studying the carbon skeleton of the molecule. researchgate.net Comparing the FTIR and Raman spectra can help in assigning vibrational modes, as some modes that are strong in Raman may be weak in FTIR, and vice-versa. nih.gov
Table 4: Key Expected Vibrational Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
| 3600 - 3200 | O-H stretch (H-bonded) | FTIR | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | FTIR/Raman | Medium |
| 1620 - 1580 | Aromatic C=C stretch | FTIR/Raman | Strong |
| 1500 - 1400 | Aromatic C=C stretch | FTIR/Raman | Strong |
| 1260 - 1200 | Aryl C-O stretch | FTIR | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | FTIR | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography is a powerful experimental science used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By directing a beam of X-rays onto a single crystal of a compound, the X-rays are diffracted into a unique pattern of specific directions. wikipedia.org Measuring the angles and intensities of this diffraction pattern allows for the production of a three-dimensional map of electron density within the crystal, from which the positions of atoms, bond lengths, bond angles, and other structural details can be accurately determined. wikipedia.orgnih.gov This technique remains the primary method for characterizing the atomic structure of materials and is indispensable for understanding the solid-state conformation and intermolecular interactions of molecules. wikipedia.org
While a specific, publicly documented crystal structure for this compound was not identified in a review of the available literature, the principles of X-ray crystallography and data from related biphenyl derivatives provide significant insight into its likely solid-state characteristics.
For biphenyl-containing molecules, a key structural feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens (or other substituents), the two rings are typically not coplanar in the solid state. nih.gov For example, in the crystal structure of (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the biphenyl moiety is not planar, with the dihedral angle between the planes of its two rings being 39.2(1)°. nih.gov This twisting is a common characteristic of biphenyl derivatives.
In the case of this compound, the presence of three hydroxyl groups would be expected to dominate its crystal packing through the formation of an extensive network of intermolecular and potentially intramolecular hydrogen bonds. These interactions would significantly influence the supramolecular architecture and physical properties of the compound in the solid state.
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment on a related compound, the crystallographic data for a biphenyl derivative are presented below.
| Parameter | Value |
|---|---|
| Compound | (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one nih.gov |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 10.789(2) |
| β (°) | 108.99(1) |
| Volume (Å3) | 1651.0(5) |
| Key Dihedral Angle (°) | 39.2(1) (between biphenyl rings) |
This table presents data for a related biphenyl compound to exemplify the outputs of an X-ray crystallographic analysis, as specific data for this compound is not available in the cited literature.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. Fluorescence spectroscopy measures the emission of light from a molecule that has been excited to a higher electronic state, offering insights into the molecule's photophysical properties, including its emission wavelength and efficiency.
The electronic spectrum of the parent biphenyl molecule is characterized by a strong absorption band arising from π-π* transitions. The introduction of hydroxyl (-OH) groups, as in this compound, is expected to significantly modify these properties. Hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption and emission maxima due to the extension of the conjugated π-system through the lone pairs on the oxygen atoms.
A crucial aspect of hydroxylated biphenyls is the pH-dependence of their spectroscopic properties. The hydroxyl groups can be deprotonated in basic conditions to form phenolate (B1203915) anions, which are stronger electron-donating groups and lead to further red-shifts in the spectra.
Studies on related dihydroxybiphenyls provide a strong basis for understanding the expected behavior of this compound. An investigation into the fluorescence of various hydroxybiphenyls revealed significant pH-dependent changes. nih.gov For instance, 4,4'-dihydroxybiphenyl displays distinct fluorescent peaks corresponding to its un-ionized, monoanionic, and dianionic forms at different pH values. nih.gov In contrast, 2,2'-dihydroxybiphenyl showed fluorescence from the un-ionized and monoanionic forms only, suggesting that the formation of a dianion was not observed under the experimental conditions. nih.gov
Given its structure with three hydroxyl groups at positions 2, 4, and 4', this compound would be expected to exhibit complex, pH-sensitive UV-Vis and fluorescence spectra. The sequential deprotonation of the three hydroxyl groups would lead to the formation of mono-, di-, and tri-anionic species, each with distinct absorption and emission characteristics. This property could make it a potential candidate for applications as a pH-sensitive fluorescent probe.
| Compound | Observed Species by Fluorescence | Key Finding |
|---|---|---|
| 4,4'-Dihydroxybiphenyl | Un-ionized form, Monoanion, Dianion | Shows normal fluorescence changes with pH, with distinct peaks for each ionization state. nih.gov |
| 2,2'-Dihydroxybiphenyl | Un-ionized form, Monoanion | Exhibits excited-state ionization; did not appear to form a dianion under the tested conditions. nih.gov |
| 2-Hydroxybiphenyl | - | Exhibited excited-state ionization. nih.gov |
| 4-Hydroxybiphenyl | - | Did not exhibit excited-state ionization and showed normal fluorescence changes with pH. nih.gov |
This table summarizes the observed pH-dependent fluorescence behavior of structurally related hydroxybiphenyls, providing a basis for predicting the properties of this compound.
Applications in Advanced Materials Science and Polymer Chemistry
[1,1'-Biphenyl]-2,4,4'-triol as a Monomer in Polymer Synthesis
The presence of three hydroxyl (-OH) groups allows this compound to act as a trifunctional monomer. This functionality is crucial for creating branched or cross-linked polymer architectures, which can lead to materials with enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. australiansciencejournals.com
Polyester and Polycarbonate Precursors
This compound is a viable precursor for synthesizing specialized polyesters and polycarbonates. In polyester synthesis, its hydroxyl groups can react with dicarboxylic acids or their derivatives (like diacid chlorides) through polycondensation. Because the monomer has a functionality of three, its inclusion in a reaction with a difunctional acid would lead to the formation of a branched or cross-linked polyester network. This network structure can significantly improve the thermomechanical properties of the resulting material. researchgate.netdergipark.org.tr
Similarly, it can be used to synthesize polycarbonates via reaction with phosgene or, more commonly, through transesterification with a carbonate source like diphenyl carbonate. The rigid biphenyl (B1667301) unit incorporated into the polymer backbone would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer. High-performance polymers often incorporate such rigid aromatic structures to achieve superior properties for demanding applications. australiansciencejournals.com
Table 1: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Monomer(s) | Expected Polymer Architecture | Key Potential Properties |
| Polyester | This compound + Adipic acid | Branched / Cross-linked | Enhanced thermal stability, high glass transition temperature (Tg), improved mechanical strength. |
| Polycarbonate | This compound + Diphenyl carbonate | Branched / Cross-linked | High thermal resistance, excellent dimensional stability, low birefringence. google.com |
Polymer Modification and Functionalization using this compound
Beyond its use as a primary monomer, this compound can be employed to modify and functionalize existing polymers. The hydroxyl groups can be used to graft the biphenyl-triol moiety onto other polymer backbones that contain reactive sites, such as carboxylic acid or isocyanate groups. researchgate.net This process can impart new properties to commodity or engineering plastics.
For instance, grafting this compound onto a polymer could:
Increase Thermal Stability: The inherent stability of the biphenyl core can raise the degradation temperature of the host polymer.
Enhance UV Resistance: Aromatic structures like biphenyl can absorb UV radiation, potentially improving the weatherability of materials used in outdoor applications.
Modify Surface Properties: The polar hydroxyl groups can alter the surface energy of a polymer, improving adhesion or wettability.
Provide Sites for Further Reactions: The unreacted hydroxyl groups on the grafted moiety can serve as handles for subsequent chemical modifications, allowing for the attachment of other functional molecules. polysciences.com
Development of Functional Materials Based on this compound Scaffolds
The molecular framework of this compound serves as an excellent scaffold for building more complex functional materials, where the biphenyl unit provides a rigid and electronically active base.
Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The selection of the organic linker is critical in determining the structure and properties of the resulting framework. While biphenyl-dicarboxylate and biphenyl-tetraphosphonate linkers are commonly studied, the hydroxyl groups of this compound can also act as effective coordination sites for metal ions. nih.govnih.gov
The three hydroxyl groups, particularly after deprotonation, can chelate or bridge metal centers, leading to the formation of 1D, 2D, or 3D networks. acs.orgacs.org The geometry of the triol and the rotational freedom of the biphenyl C-C bond could lead to novel and complex topologies. nih.gov The resulting MOFs could have potential applications in areas such as:
Gas Storage and Separation: The porous structure could be tailored to selectively adsorb specific gases.
Catalysis: The metal nodes within the framework can act as catalytic sites.
Sensing: Changes in the framework upon exposure to certain chemicals could generate a detectable signal.
Table 2: Comparison of Biphenyl-Based Linkers for MOF Synthesis
| Linker Type | Functional Groups | Coordination Sites | Resulting Framework Potential |
| Biphenyl-dicarboxylate | Carboxylic Acids (-COOH) | 2-4 | Forms stable, porous 3D frameworks with diverse topologies. acs.org |
| Biphenyl-tetraphosphonate | Phosphonic Acids (-PO₃H₂) | 4-8 | Creates highly connected networks, often with interesting photoluminescent properties. nih.gov |
| This compound | Hydroxyls (-OH) | 3 | Potential for forming novel structures through O-metal coordination, possibly with catalytic activity. |
Integration into Electro-Optical Materials
Electro-optic (EO) materials are substances in which an external electric field can alter the refractive index. raicol.com Organic EO materials often consist of chromophores with a π-electron conjugated system, typically composed of an electron donor, an electron acceptor, and a conjugated bridge. researchgate.netnih.gov
The this compound scaffold possesses an inherent π-conjugated system in its biphenyl core. This structure can be chemically modified to create advanced electro-optic chromophores. For example, the hydroxyl groups can act as electron-donating groups or be converted into stronger donors (e.g., ethers). Further chemical reactions could attach electron-accepting groups to the biphenyl rings, creating a "push-pull" system necessary for a high electro-optic response. nih.gov Such materials, when incorporated into a polymer matrix, are critical for fabricating devices like high-speed optical modulators and switches for telecommunications. uw.edu
Role of this compound in Advanced Composites and Hybrid Materials
Advanced composite materials combine two or more distinct components to create a new material with superior properties. cda-adc.ca this compound has the potential to be a valuable component in such systems, particularly in the polymer matrix phase.
Its trifunctional nature makes it a candidate as a cross-linking agent or a building block for high-performance thermosetting resins, such as epoxy resins or vinyl esters. When used to formulate the matrix of a fiber-reinforced composite (e.g., with carbon or glass fibers), the rigidity and thermal stability of the biphenyl unit could lead to composites with:
A high glass transition temperature (Tg), enabling use in high-temperature environments.
Excellent chemical resistance due to a high cross-link density.
Improved mechanical properties, such as stiffness and strength.
Furthermore, this compound could be used to create organic-inorganic hybrid materials. The hydroxyl groups can react with inorganic precursors (e.g., silanes) through a sol-gel process, allowing for the covalent integration of the rigid biphenyl scaffold into a silica (B1680970) or titania network at the molecular level. Such hybrid materials can combine the processability of polymers with the durability and thermal stability of ceramics.
Catalytic Applications and Ligand Design Incorporating 1,1 Biphenyl 2,4,4 Triol
[1,1'-Biphenyl]-2,4,4'-triol as a Ligand in Homogeneous Catalysis
The biphenyl (B1667301) backbone is a cornerstone in the design of privileged ligands for homogeneous catalysis. The atropisomerism exhibited by certain substituted biphenyls allows for the creation of chiral environments around a metal center, which is crucial for asymmetric catalysis. The hydroxyl groups on the this compound scaffold can serve as anchoring points for further functionalization, enabling the synthesis of a diverse range of ligands with tunable steric and electronic properties.
Transition Metal Catalysis (e.g., Cross-Coupling, Hydrogenation)
Hydroxylated biphenyls can be transformed into valuable phosphine-containing ligands for transition metal catalysis. While direct use of this compound as a ligand is not extensively documented, the principles of ligand design suggest its potential. The hydroxyl groups can be converted to triflates or other leaving groups, which can then be substituted with phosphine (B1218219) moieties. Alternatively, the hydroxyl groups can be used to direct ortho-lithiation for the introduction of phosphine groups.
Biphenyl-based phosphine ligands are renowned for their efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for the formation of carbon-carbon bonds. The steric bulk and electron-donating or -withdrawing nature of the substituents on the biphenyl core significantly influence the catalytic activity and selectivity. For instance, bulky, electron-rich phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination in the catalytic cycle.
In the realm of hydrogenation, chiral diphosphine ligands based on the biphenyl scaffold have achieved remarkable success. These ligands, in combination with rhodium or ruthenium precursors, form highly active and enantioselective catalysts for the hydrogenation of various prochiral substrates. The C₂-symmetry often present in these ligands is a key feature for achieving high levels of stereocontrol.
| Catalyst System | Reaction Type | Substrate | Key Findings |
| Pd(OAc)₂ / Biarylphosphine Ligand | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Bulky, electron-rich ligands enhance catalytic activity for hindered substrates. |
| [Ru(diphosphine)(arene)Cl]Cl | Asymmetric Hydrogenation | α- and β-ketoesters | High enantioselectivities (up to 99% ee) are achievable with C₂-symmetric biphenyl diphosphine ligands. nih.gov |
| Rh(I) / Chiral Diphosphine | Asymmetric Hydrogenation | Prochiral olefins | The rigidity and electronic properties of the biphenyl backbone are crucial for high enantiomeric excesses. nih.gov |
This table presents illustrative data for catalytic systems employing biphenyl-based ligands, demonstrating the potential applications for ligands derived from this compound.
Chiral Ligand Design and Asymmetric Catalysis
The design of chiral ligands from biphenyl scaffolds is a well-established strategy in asymmetric catalysis. The axial chirality of atropisomeric biphenyls provides a robust chiral environment. While BINOL (1,1'-bi-2-naphthol) is the most famous example, other hydroxylated biphenyls can also serve as precursors for chiral ligands.
The hydroxyl groups of a compound like this compound can be functionalized to create a variety of chiral ligands, including phosphines, phosphites, phosphoramidites, and N-heterocyclic carbenes (NHCs). These ligands can then be employed in a wide array of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The position and number of hydroxyl groups influence the geometry and electronic properties of the resulting metal complexes, thereby affecting the enantioselectivity of the catalyzed reaction.
For example, chiral biphenols have been used directly as organocatalysts or as ligands in metal-catalyzed asymmetric reactions. The Brønsted acidity of the phenolic protons can be utilized in catalysis, or the hydroxyl groups can act as directing groups in synthetic transformations to build more complex chiral structures.
| Chiral Ligand Type | Asymmetric Reaction | Metal | Typical Enantioselectivity |
| Chiral Diphosphines | Hydrogenation | Ru, Rh | >95% ee |
| Chiral Phosphoramidites | Conjugate Addition | Cu, Rh | >90% ee |
| Chiral Biphenols | Petasis Reaction | - (Organocatalyst) | up to 95:5 er |
This table summarizes the application of chiral ligands derived from biphenyl scaffolds in asymmetric catalysis, highlighting the potential for derivatives of this compound.
Heterogeneous Catalysis Involving Immobilized this compound Scaffolds
Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. The hydroxyl groups of this compound provide convenient handles for covalent attachment to various solid supports, such as silica (B1680970), alumina, polymers, and magnetic nanoparticles.
Once a ligand derived from the biphenyltriol (B13951485) is synthesized, it can be anchored to a support material. For instance, a hydroxyl group could be converted to an alkoxysilane moiety for grafting onto silica gel. The supported ligand can then be complexed with a transition metal to generate a heterogeneous catalyst.
Such immobilized catalysts have potential applications in a range of reactions, including cross-coupling, hydrogenation, and oxidation. The performance of the heterogeneous catalyst, in terms of activity, selectivity, and stability, depends on factors such as the nature of the support, the length and type of the linker, and the catalyst loading. While specific examples of immobilized this compound are not readily found, the general principles of catalyst heterogenization are applicable.
Organocatalysis with this compound Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral biphenols and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. The hydroxyl groups can act as Brønsted acids or hydrogen-bond donors to activate substrates.
For instance, chiral biphenols have been shown to catalyze asymmetric Petasis reactions to produce chiral α-amino acids. nih.gov In these reactions, the biphenol is believed to activate the boronate reagent, facilitating the multicomponent condensation. Electron-deficient chiral biphenols have also been developed and used as effective catalysts in several asymmetric reactions, showcasing the tunability of the biphenyl scaffold for organocatalysis. acs.org
Derivatives of this compound could potentially be developed into effective organocatalysts. The three hydroxyl groups offer multiple sites for hydrogen bonding interactions, and their acidity can be tuned by introducing electron-withdrawing or -donating substituents on the biphenyl rings. Such modifications could lead to novel organocatalysts for a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
| Organocatalyst Type | Reaction | Role of Biphenol Moiety |
| Chiral Biphenol | Asymmetric Petasis Reaction | Activation of boronate reagent |
| Chiral Biphenol-derived Phosphoric Acid | Asymmetric Mannich Reaction | Brønsted acid catalysis |
| Chiral Biphenol-derived Thiourea | Asymmetric Michael Addition | Hydrogen-bond donor activation |
This table illustrates the potential roles of this compound derivatives in organocatalysis based on the applications of other chiral biphenols.
Supramolecular Chemistry and Self Assembly of 1,1 Biphenyl 2,4,4 Triol
Hydrogen Bonding Networks and Self-Assembled Structures
The capacity of [1,1'-Biphenyl]-2,4,4'-triol to form extensive hydrogen bonding networks is its most prominent feature in directing self-assembly. The hydroxyl groups can engage in various intermolecular hydrogen bonding motifs, leading to the formation of one-, two-, or even three-dimensional supramolecular architectures. The specific patterns of these networks will be influenced by factors such as solvent polarity and the presence of other interacting molecules.
In analogous systems, such as co-crystals of 4,4'-biphenol with other molecules, the hydroxyl groups are instrumental in forming defined chain and network structures. nih.gov For instance, in a co-crystal with 1,10-phenanthroline, the 4,4'-biphenol molecules participate in O-H···N hydrogen bonds to create zigzag chains. nih.gov Given that this compound has three hydroxyl groups, it is expected to form even more complex and varied hydrogen-bonded networks. The 2,4-dihydroxy substitution pattern on one ring is reminiscent of resorcinol (B1680541), which is known to form robust hydrogen-bonded assemblies. The additional 4'-hydroxyl group on the second ring provides a further point of interaction, potentially leading to the cross-linking of hydrogen-bonded chains to form sheets or three-dimensional frameworks.
Molecular dynamics simulations on similar biphenyl-peptide conjugates have highlighted the importance of hydrogen bonding in promoting the formation of fibrous hydrogels. nih.govresearchgate.net It is plausible that under appropriate conditions, this compound could also self-assemble into fibrous structures in solution, driven by a combination of hydrogen bonding and π-π stacking of the biphenyl (B1667301) cores.
Table 1: Predicted Hydrogen Bonding Capabilities of this compound
| Functional Group | Position | Role | Potential Interactions |
|---|---|---|---|
| Hydroxyl | 2 | Donor/Acceptor | Intramolecular H-bond with 4-OH; Intermolecular H-bonds |
| Hydroxyl | 4 | Donor/Acceptor | Intramolecular H-bond with 2-OH; Intermolecular H-bonds |
Host-Guest Chemistry and Molecular Recognition Phenomena
The structural characteristics of this compound suggest its potential utility in host-guest chemistry and molecular recognition. The biphenyl core can act as a binding site for guest molecules through π-π stacking and hydrophobic interactions, while the hydroxyl groups can provide specific recognition sites through hydrogen bonding.
A new class of macrocycles, termed biphenarenes, which are synthesized from 4,4'-biphenol or its ether derivatives, have demonstrated intriguing host-guest properties. rsc.orgmdpi.comnih.gov These macrocycles can form inclusion complexes with both organic cations and neutral electron-deficient molecules. rsc.org While this compound is not a macrocycle itself, its dihydroxy-substituted ring presents a resorcinol-like moiety. Resorcinol and its derivatives are well-known building blocks for constructing cavitands and capsules capable of encapsulating a variety of guest molecules. It is therefore conceivable that this compound could act as a molecular receptor for small organic molecules, particularly those with complementary hydrogen bonding functionalities.
Furthermore, the hydroxyl groups can be deprotonated to form phenolate (B1203915) anions, which could then coordinate to metal ions. This suggests that this compound could also be explored as a ligand for the construction of coordination polymers and metal-organic frameworks with potential applications in catalysis and separation.
Formation of Crystalline and Liquid Crystalline Phases
The rigid, calamitic (rod-like) shape of the biphenyl core is a common feature in molecules that exhibit liquid crystalline behavior. mdpi.com The presence of terminal functional groups, such as the hydroxyl groups in this compound, can further influence the formation and stability of various mesophases.
Biphenyl derivatives are foundational components in many commercial liquid crystal mixtures. uco.es The formation of liquid crystalline phases is driven by a delicate balance of intermolecular forces, including anisotropic van der Waals interactions between the aromatic cores and specific interactions like hydrogen bonding. The hydroxyl groups of this compound are expected to promote the formation of smectic phases, where the molecules are organized into layers, due to the strong directional nature of hydrogen bonds.
However, the non-linear arrangement of the hydroxyl groups (2,4- and 4'-) may also frustrate simple packing arrangements, potentially leading to more complex or even suppressing liquid crystalline behavior in the pure compound. It is more likely that this compound could be a valuable component in liquid crystal mixtures, where it could induce or modify the properties of existing nematic or smectic phases through hydrogen bonding with other mesogenic molecules. The study of polymorphism, the ability of a substance to exist in more than one crystal form, is also relevant, as different hydrogen-bonding arrangements can lead to distinct crystalline phases with different physical properties. nih.gov
Table 2: Comparison of Mesophase Types in Biphenyl-Based Liquid Crystals
| Compound Type | Common Mesophases | Driving Interactions |
|---|---|---|
| Cyanobiphenyls | Nematic | Dipole-dipole, π-π stacking |
| Alkylbiphenyls | Nematic, Smectic | van der Waals, π-π stacking |
Directed Self-Assembly on Surfaces and Interfaces
The self-assembly of organic molecules on solid surfaces is a powerful strategy for creating functional interfaces with tailored properties. Biphenyl derivatives, particularly those functionalized with thiol groups, are known to form well-ordered self-assembled monolayers (SAMs) on gold and other metal surfaces. acs.org These SAMs are formed through the chemisorption of the thiol headgroup onto the surface, followed by the organization of the biphenyl backbones driven by intermolecular interactions.
While this compound lacks a thiol group for strong chemisorption to gold, its hydroxyl groups can interact with various surfaces through hydrogen bonding or coordination. For example, it could potentially form ordered layers on oxide surfaces like silica (B1680970) or alumina. The orientation of the molecules within such a layer would be determined by the interplay between the surface-hydroxyl interactions and the intermolecular forces (hydrogen bonding and π-π stacking) between the biphenyl units.
Furthermore, the principles of directed self-assembly could be employed to create patterned surfaces. For instance, by using a pre-patterned substrate, it might be possible to selectively adsorb this compound in specific regions, leading to the formation of molecularly defined patterns. Such functionalized surfaces could have applications in sensing, catalysis, and as templates for the growth of other materials.
Advanced Organic Chemistry Research of 1,1 Biphenyl 2,4,4 Triol
Photochemical Transformations of [1,1'-Biphenyl]-2,4,4'-triol
The photochemical behavior of phenolic compounds, including hydroxylated biphenyls, is largely dictated by their interaction with ultraviolet (UV) radiation and reactive oxygen species (ROS). The presence of multiple hydroxyl groups on the biphenyl (B1667301) core of this compound is expected to significantly influence its photochemical reactivity, making it susceptible to a variety of transformations.
Detailed research on analogous compounds, such as other hydroxylated biphenyls and their chlorinated derivatives (hydroxylated polychlorinated biphenyls or OH-PCBs), reveals that a primary pathway for photochemical degradation involves reactions with hydroxyl radicals (•OH) nih.govepa.gov. These radicals can be generated in aqueous environments through the photolysis of other present species like nitrates or hydrogen peroxide. The hydroxyl radical, being a powerful oxidant, can abstract a hydrogen atom from one of the phenolic hydroxyl groups of this compound, leading to the formation of a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic rings.
Alternatively, the hydroxyl radical can directly add to the aromatic rings, a common reaction for aromatic compounds epa.gov. The positions of the existing hydroxyl groups on this compound will direct further hydroxylation. The electron-donating nature of the -OH groups activates the aromatic rings towards electrophilic attack, with the ortho and para positions being the most favored sites for substitution.
Another potential photochemical transformation is direct photolysis, where the absorption of UV radiation by the molecule leads to electronic excitation and subsequent bond cleavage or rearrangement. For polychlorinated biphenyls, photodegradation often involves the breaking of carbon-halogen bonds researchgate.net. In the case of this compound, direct photolysis could potentially lead to the cleavage of the biphenyl C-C bond or C-O bonds, although these are generally more stable. More likely, photo-oxidation processes would be initiated, potentially leading to the formation of quinone-like structures through the loss of hydrogen atoms from the hydroxyl groups and subsequent rearrangement.
The photodegradation of bisphenol Z, a related compound, in the presence of β-cyclodextrin under UV irradiation has been shown to proceed via both direct photolysis and photooxidation, yielding further hydroxylated products nih.gov. This suggests that the photochemical transformation of this compound would likely result in a mixture of products arising from further oxidation and potential polymerization of the resulting reactive intermediates.
| Reaction Type | Description | Expected Products/Intermediates | Reference Compounds |
|---|---|---|---|
| Hydroxyl Radical Addition | Electrophilic addition of •OH to the aromatic rings, leading to further hydroxylation. | Tetrahydroxybiphenyl isomers | Polychlorinated biphenyls, Phenolic compounds |
| Hydrogen Abstraction | Removal of a hydrogen atom from a phenolic -OH group by •OH or other radicals. | Phenoxy radicals | Phenols, Hydroxylated biphenyls |
| Photo-oxidation | Oxidation of the hydroxyl groups, potentially leading to the formation of quinone structures. | Biphenyl-quinones, Semiquinone radicals | Phenols, Hydroquinones |
| Polymerization | Coupling of reactive intermediates (e.g., phenoxy radicals) to form higher molecular weight products. | Polymeric phenolic compounds | Phenols |
Electrochemical Behavior and Redox Properties
The electrochemical properties of this compound are intrinsically linked to the redox-active phenolic hydroxyl groups. The oxidation of phenols is a fundamental electrochemical process, and the presence of three such groups on the biphenyl scaffold suggests a rich and complex electrochemical behavior.
The electrochemical oxidation of phenolic compounds generally proceeds through the formation of a phenoxy radical via the transfer of an electron and a proton nih.govhku.hk. In the case of this compound, the initial oxidation would likely occur at the hydroxyl group with the lowest oxidation potential. The precise oxidation potential is influenced by the electronic environment of each hydroxyl group, including the effects of the other hydroxyl groups and their positions on the biphenyl rings. Generally, the introduction of electron-donating hydroxyl groups lowers the oxidation potential of phenolic compounds nih.gov.
Cyclic voltammetry studies of various phenolic compounds have shown that the initial oxidation can be followed by subsequent chemical reactions, leading to the formation of new electroactive species or polymeric films on the electrode surface hku.hknih.gov. For this compound, the initially formed phenoxy radical can undergo several fates. It could couple with another radical to form dimeric structures, a common pathway in the oxidation of phenols nih.gov. Alternatively, it could undergo further oxidation at a higher potential to form a phenoxonium cation, which is a highly reactive intermediate susceptible to nucleophilic attack by solvent or other species in the electrolyte.
| Electrochemical Process | Description | Potential Products/Intermediates | Influencing Factors |
|---|---|---|---|
| Anodic Oxidation | Stepwise removal of electrons from the hydroxyl groups. | Phenoxy radicals, Semiquinone radicals, Quinones, Dimeric and polymeric products | Applied potential, pH of the electrolyte, Solvent |
| Cathodic Reduction | Reduction of oxidized species (e.g., quinones) back to hydroquinones. | Hydroxylated biphenyls | Presence of reducible species generated during oxidation |
Mechanistic Investigations of this compound in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are powerful tools in synthetic organic chemistry for the efficient construction of complex molecular architectures from simple starting materials. The structure of this compound, with its multiple reactive sites, makes it a potentially valuable building block in such transformations.
While specific examples of this compound in cascade or multicomponent reactions are not readily found in the literature, its reactivity can be inferred from the known chemistry of its constituent functional groups. The phenolic hydroxyl groups can act as nucleophiles or as directing groups in various transformations. For instance, they can participate in etherification or esterification reactions, which could be the initial step in a cascade sequence. The hydroxyl groups also strongly activate the aromatic rings towards electrophilic aromatic substitution, which could be exploited in cascade reactions involving intramolecular cyclizations or intermolecular couplings.
In the context of multicomponent reactions, this compound could serve as the phenolic component in reactions such as the Pechmann condensation for the synthesis of coumarins, or in Mannich-type reactions. The biphenyl scaffold itself provides a rigid and sterically defined core, which could be advantageous for controlling the stereochemistry of newly formed chiral centers in asymmetric multicomponent reactions.
The synthesis of functionalized biphenyls often relies on cross-coupling reactions like the Suzuki-Miyaura coupling nih.govrsc.org. While this is typically used to construct the biphenyl core itself, the hydroxyl groups of this compound could be transformed into triflates, which are excellent leaving groups for such cross-coupling reactions. This would allow for the further functionalization of the biphenyl skeleton in a cascade manner, where an initial reaction at one of the hydroxyl groups is followed by a cross-coupling at another.
Mechanistically, the hydroxyl groups can influence the reaction pathways through hydrogen bonding, which can pre-organize the substrates for a reaction and stabilize transition states, thereby enhancing reaction rates and selectivities. The potential for intramolecular hydrogen bonding between the hydroxyl groups of this compound could also play a significant role in directing its reactivity in complex reaction sequences.
Emerging Research Frontiers and Prospective Studies
Integration of [1,1'-Biphenyl]-2,4,4'-triol into Nanoscience and Nanomaterials
The unique physicochemical properties of polyphenolic compounds make them ideal candidates for the development of novel nanomaterials. The hydroxyl groups and aromatic structure of this compound offer versatile functionalities for particle engineering and self-assembly.
Prospective Research Directions:
Green Synthesis of Nanoparticles: The hydroxyl groups on this compound can serve as effective reducing and capping agents in the eco-friendly synthesis of metallic nanoparticles, such as gold (AuNPs) and iron oxide (FeₓOᵧ-NPs). nih.govresearchgate.net This approach avoids the use of toxic chemical reductants, with the biphenyl (B1667301) moiety providing a stabilizing layer on the nanoparticle surface, preventing agglomeration. nih.gov
Formation of Metal-Phenolic Networks (MPNs): A significant frontier is the use of polyphenols to form coordination complexes with metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺). nsf.govescholarship.org this compound could self-assemble with metal ions to create thin films, coatings, or hollow capsules. nih.govresearchgate.net These MPNs are often pH-responsive, allowing for the controlled disassembly and release of encapsulated agents. escholarship.org
Self-Assembled Nanostructures: Driven by non-covalent interactions such as hydrogen bonding and π-π stacking, this compound is a candidate for building block in the bottom-up fabrication of complex nanostructures. nih.gov Research could explore its self-assembly into spheres, rods, or films for applications in drug delivery and functional coatings. nih.govmonash.edu
Functionalization of Existing Nanomaterials: The molecule could be grafted onto the surfaces of existing nanomaterials like silica (B1680970) nanoparticles or carbon nanotubes to impart new functionalities. escholarship.orgnih.gov The phenolic groups can enhance antioxidant properties, improve biocompatibility, or provide specific binding sites for further chemical modification.
| Potential Nanostructure | Formation Principle | Prospective Application | Key Structural Feature |
|---|---|---|---|
| Metallic Nanoparticles (e.g., AuNPs) | Reductive and capping agent | Catalysis, Biomedical Imaging | Hydroxyl Groups |
| Metal-Phenolic Network (MPN) Coatings | Coordination with metal ions | Functional Surface Coatings, Drug Delivery | Hydroxyl Groups (Catechol-like arrangement) |
| Self-Assembled Hollow Spheres | Hydrogen bonding, π-π stacking | Encapsulation and Controlled Release | Biphenyl Core, Hydroxyl Groups |
| Functionalized Carbon Nanotubes | Surface grafting via covalent or non-covalent bonds | Enhanced Biocompatibility, Targeted Delivery | Entire Molecule |
Exploration of this compound in Advanced Chemical Sensing Platforms
The electroactive and potentially fluorescent nature of biphenyl polyols presents significant opportunities for their use in developing sophisticated chemical sensors.
Prospective Research Directions:
Electrochemical Sensors: Polyphenolic compounds are readily oxidized, making them excellent targets for electrochemical detection. benthamdirect.comeurekaselect.com The hydroxyl groups of this compound can undergo oxidation at an electrode surface, generating a measurable electrical signal. Future research could focus on developing sensors for quantifying this molecule in various media or, conversely, using it as a recognition element. By immobilizing or electropolymerizing this compound onto an electrode, a selective sensing layer can be created. mdpi.com This layer could interact with target analytes through mechanisms like π-π stacking or hydrogen bonding, leading to a detectable change in the electrochemical response. mdpi.com
Fluorescent Chemosensors: Many biphenyl derivatives exhibit intrinsic fluorescence. nih.gov The fluorescence of this compound is expected to be sensitive to its local environment. Binding of metal ions or other molecules to the hydroxyl groups could modulate the electronic structure, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgrsc.org This principle could be harnessed to design highly selective and sensitive sensors for environmental pollutants or biological markers. researchgate.netresearchgate.net
| Sensing Platform | Underlying Principle | Potential Target Analytes | Key Structural Feature |
|---|---|---|---|
| Electrochemical Sensor | Direct oxidation of hydroxyl groups | Heavy metal ions, organic pollutants | Hydroxyl Groups |
| Polymer-Modified Electrode | Analyte interaction with an electropolymerized film | Biomolecules, nitroaromatics | Biphenyl Core, Hydroxyl Groups |
| "Turn-On/Off" Fluorescent Sensor | Analyte binding alters fluorescence quantum yield | Metal ions (e.g., Al³⁺, Zn²⁺), specific biomolecules | Biphenyl Core, Hydroxyl Groups |
Bio-inspired Chemical Research and Biomimetic Systems
Nature extensively uses polyphenolic structures for adhesion, structural integrity, and chemical defense. Lignin, the second most abundant biopolymer, is a complex polymer of phenylpropanoid units, making this compound a well-defined, lignin-like building block for creating bio-inspired materials. researchgate.netmdpi.commdpi.com
Prospective Research Directions:
Lignin-Mimetic Polymers: Lignin's complex, irregular structure makes its valorization challenging. mdpi.com this compound can serve as a precise model compound or a building block for synthesizing polymers that mimic the desirable properties of lignin, such as antioxidant activity and biodegradability, but with greater structural control.
Biomimetic Adhesives: Inspired by the adhesive proteins of marine mussels, which are rich in catechol groups, the hydroxyl arrangement on one ring of this compound could be exploited. Research could investigate its potential in forming cross-linked, water-resistant adhesive polymers.
Self-Healing Materials: The reversible nature of hydrogen bonds and metal-coordination bonds, both accessible to this compound, are key to designing self-healing materials. nih.gov This compound could be incorporated into polymer networks that can autonomously repair damage, mimicking biological systems.
| Biomimetic System | Natural Inspiration | Potential Role of this compound | Prospective Application |
|---|---|---|---|
| Controlled-Structure Polymers | Lignin | Serves as a well-defined aromatic building block | Biodegradable plastics, functional composites |
| Underwater Adhesives | Mussel adhesive proteins | Provides catechol-like functionality for cross-linking | Medical adhesives, marine coatings |
| Self-Healing Hydrogels | Natural self-repair mechanisms | Forms reversible cross-links via hydrogen bonds or metal coordination | Soft robotics, regenerative medicine |
Interdisciplinary Research with this compound in Energy and Environmental Science
The rigid, conjugated structure of the biphenyl core and the reactivity of the hydroxyl groups position this compound as a compound of interest in both energy and environmental applications.
Prospective Research in Energy Science:
Organic Electronics: The biphenyl unit is a common structural motif in materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its rigidity and ability to facilitate charge transport. alfa-chemistry.comresearching.cn While the hydroxyl groups themselves are not ideal for this purpose, they serve as versatile chemical handles for further modification. This compound could be a precursor for synthesizing novel hole-blocking materials or bipolar host materials for high-efficiency phosphorescent OLEDs. acs.orgrsc.org
Sustainable Battery Components: Research into sustainable energy storage is exploring the use of organic materials derived from renewable sources like lignin. The redox activity of phenolic compounds suggests their potential use as electrode materials or as binders in battery electrodes, offering a greener alternative to traditional components.
Prospective Research in Environmental Science:
Sustainable Polymer Feedstock: A major goal of green chemistry is to replace petroleum-derived chemicals with sustainable alternatives. This compound, potentially derivable from biomass, could serve as a bio-based replacement for phenolic compounds like bisphenol A in the synthesis of epoxy resins and polycarbonates.
Biodegradation Studies: Biphenyl and its derivatives are environmental pollutants, and their biodegradation pathways are of significant interest. nih.govethz.ch this compound can serve as a key intermediate or model compound to study the enzymatic degradation of more complex polyphenolic pollutants, aiding in the development of bioremediation strategies. nih.gov Its degradation could be studied to understand how microorganisms process hydroxylated aromatic compounds. iosrjournals.org
| Field | Prospective Research Area | Potential Contribution of this compound |
|---|---|---|
| Energy | Organic Semiconductors (OLEDs, OFETs) | Serves as a modifiable precursor for charge-transporting or host materials. |
| Energy | Green Battery Components | Acts as a redox-active material or a sustainable binder. |
| Environmental | Bio-based Polymers | Functions as a sustainable monomer to replace petroleum-derived phenolics. |
| Environmental | Bioremediation Research | Acts as a model substrate to study microbial degradation of polyphenols. |
Q & A
Q. What are the optimal spectrophotometric conditions for quantifying [1,1'-Biphenyl]-2,4,4'-triol in aqueous solutions?
Adsorption spectrophotometry at 490 nm and pH 5.0 has been validated for biphenyl-derived triol analogs, with Beer’s law compliance in metal ion concentrations of 0.056–1.12 µg·g⁻¹. Adjust pH using acetate buffers and calibrate with standard solutions in the specified concentration range to minimize matrix interference .
Q. How can regioselective synthesis of this compound be achieved?
Regioselective hydroxylation of biphenyl precursors can be guided by steric and electronic factors. For example, organomercury intermediates (e.g., (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride) enable selective functionalization at ortho and para positions. Post-synthetic deprotection of hydroxyl groups using acidic or reductive conditions yields the triol .
Q. What analytical techniques are recommended for distinguishing this compound from its structural isomers?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm, combined with mass spectrometry (MS), can differentiate isomers based on retention times and fragmentation patterns. Reference standards for biphenyldiols (e.g., 4,4'-biphenyldiol) should be used for calibration .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve discrepancies in spectroscopic data for this compound derivatives?
DFT calculations at the B3LYP/6-31G(d) level can model molecular geometries, vibrational frequencies, and electronic transitions. For example, organotellurium-biphenyl compounds showed <2% deviation between theoretical and experimental bond lengths, validating spectral assignments for hydroxyl stretching modes .
Q. What strategies mitigate oxidative degradation of this compound during photophysical studies?
Degradation under UV light is minimized by conducting experiments in degassed solvents (e.g., acetonitrile) with 0.1% ascorbic acid as an antioxidant. Store solutions in amber vials at −20°C and monitor purity via cyclic voltammetry to detect oxidation byproducts .
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
Hirshfeld surface analysis reveals dominant O–H···O and C–H···π interactions in biphenyl triol analogs. For example, dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydrobiphenyl crystals exhibit 12.4% O–H···O and 9.7% C–H···S contributions to packing, crucial for designing co-crystals with enhanced stability .
Q. What experimental and computational approaches validate the tautomeric equilibrium of this compound in solution?
Variable-temperature NMR (VT-NMR) coupled with DFT-based nuclear Overhauser effect (NOE) simulations can track keto-enol tautomerism. For benzene-1,2,4-triol derivatives, equilibrium constants (Keq) at 298 K range from 1.2–1.8, favoring the enol form due to intramolecular hydrogen bonding .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar solvents?
Discrepancies often arise from residual impurities or solvent hydration. Purify the compound via recrystallization (e.g., ethanol/water 7:3 v/v) and measure solubility using gravimetric analysis under controlled humidity (<30% RH). Cross-validate with Hansen solubility parameters (HSPs) for consistency .
Q. Why do UV-Vis spectra of this compound vary across published studies?
Variations stem from pH-dependent protonation states of hydroxyl groups. Standardize measurements in pH 5.0 buffer (acetate) to stabilize the triol’s electronic transitions. Compare molar absorptivity (ε) values at 490 nm against certified reference materials .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
